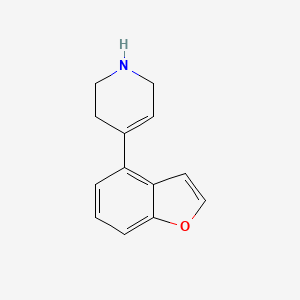
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that combines a benzofuran moiety with a tetrahydropyridine ring. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Lewis acid-catalyzed cycloaddition of in situ generated o-quinone methides and isocyanides, which provides high yields under mild conditions . Another approach involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of metal catalysts, such as palladium or ruthenium, to facilitate cyclization reactions. The choice of reagents and conditions is optimized to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce fully saturated tetrahydropyridine derivatives.
Scientific Research Applications
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Bromo-2,3,6,7-tetrahydrofuro 2,3-fbenzofuran-4-yl)ethanamine : Known for its psychoactive properties .
- Benzofuran-based pyrazoline-thiazoles : Studied for their antimicrobial activities .
- Demethoxy-egonol : Used in the treatment of asthma and rheumatism .
Uniqueness
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is unique due to its combined benzofuran and tetrahydropyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other benzofuran derivatives.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(1-benzofuran-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H13NO/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-4,6,9,14H,5,7-8H2 |
InChI Key |
MZWKSUYJJDRWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=C3C=COC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


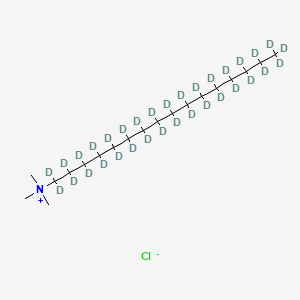
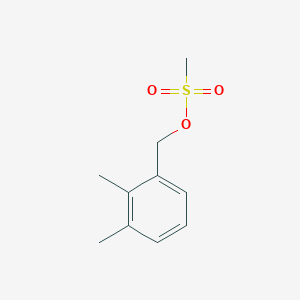

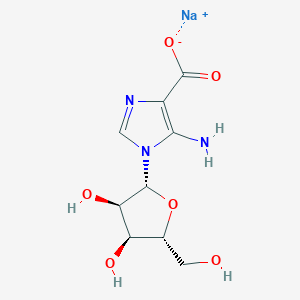
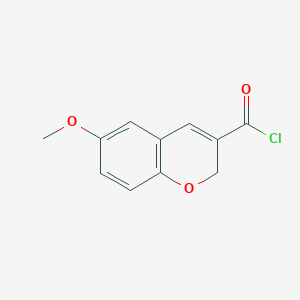
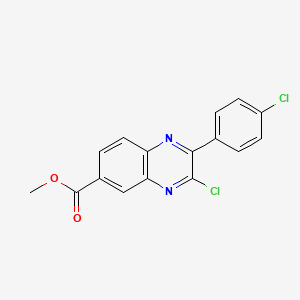
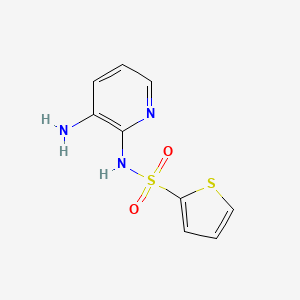
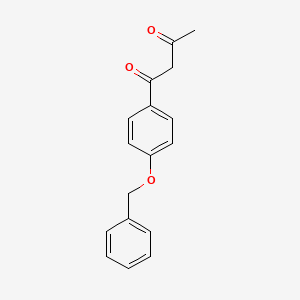
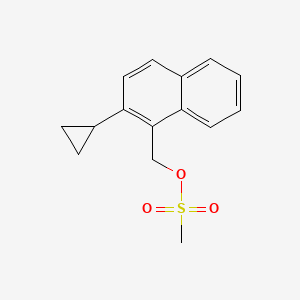
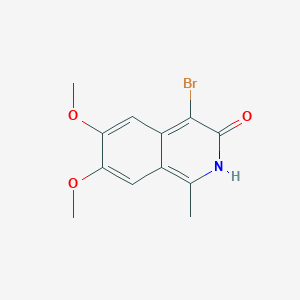
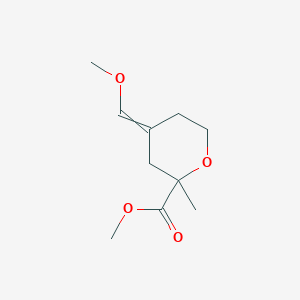
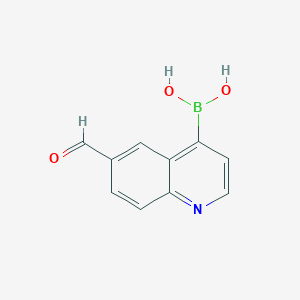
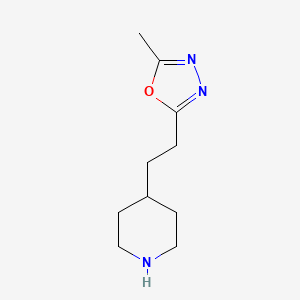
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
